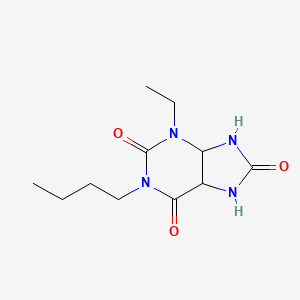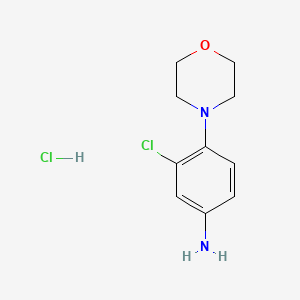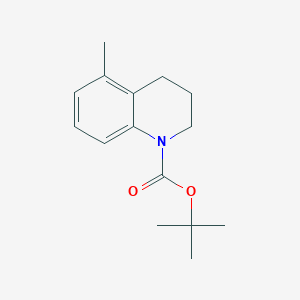
3-Acetyl-6-methyl-2H-1-benzopyran-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-6-methyl-2H-chromen-4-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria . The compound 3-acetyl-6-methyl-2H-chromen-4-yl acetate is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-methyl-2H-chromen-4-yl acetate typically involves the acetylation of 6-methyl-4-hydroxycoumarin. One common method includes the treatment of 6-methyl-4-hydroxycoumarin with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) to yield the desired product . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 3-acetyl-6-methyl-2H-chromen-4-yl acetate may involve large-scale acetylation processes using similar reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-methyl-2H-chromen-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Acetyl-6-methyl-2H-chromen-4-yl acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-acetyl-6-methyl-2H-chromen-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases and proteases.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
DNA Interaction: Binding to DNA and interfering with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: A hydroxylated derivative with enhanced biological activities, including anticancer and anti-inflammatory effects.
3-Bromoacetylcoumarin: A halogenated derivative used in the synthesis of various bioactive heterocyclic compounds.
Uniqueness
3-Acetyl-6-methyl-2H-chromen-4-yl acetate is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
54013-46-6 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(3-acetyl-6-methyl-2H-chromen-4-yl) acetate |
InChI |
InChI=1S/C14H14O4/c1-8-4-5-13-11(6-8)14(18-10(3)16)12(7-17-13)9(2)15/h4-6H,7H2,1-3H3 |
InChI Key |
BAFBPKRGBIOADI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=C2OC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)



